N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxypyridine moiety and a trifluoromethyl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxypyridine Moiety: The methoxypyridine moiety can be attached through nucleophilic substitution reactions involving methoxypyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxypyridin-3-yl)pyrimidine-4-carboxamide: Lacks the trifluoromethyl group.
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the methoxypyridine moiety.
N-(6-Hydroxy-pyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the combination of its methoxypyridine moiety and trifluoromethyl group, which imparts specific chemical properties and potential biological activities that are distinct from similar compounds .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-7-18-9(5-10(19-7)13(14,15)16)12(21)20-8-3-4-11(22-2)17-6-8/h3-6H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSRRMZDRBJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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